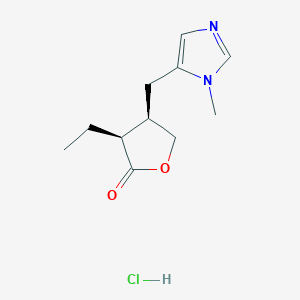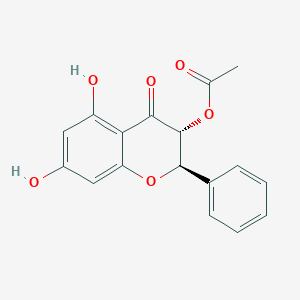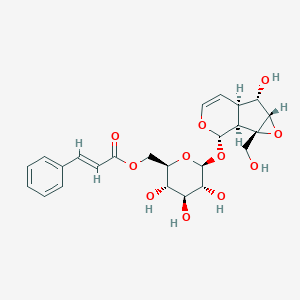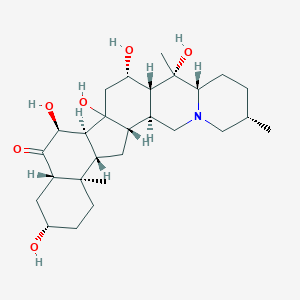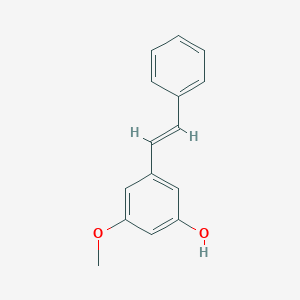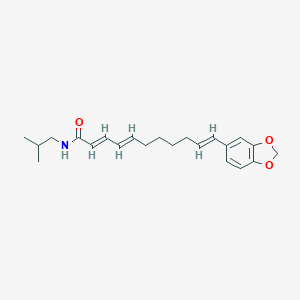
Pratol
Descripción general
Descripción
Se caracteriza por su estructura única, que incluye un grupo hidroxilo en la posición 7 y un grupo metoxi en la posición 4 en el esqueleto de la flavona . Pratol ha despertado interés debido a sus potenciales actividades biológicas, incluyendo su papel en la melanogénesis y los efectos antiinflamatorios.
Aplicaciones Científicas De Investigación
Pratol tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como un compuesto modelo para estudiar la química y la reactividad de los flavonoides.
Mecanismo De Acción
Análisis Bioquímico
Biochemical Properties
Pratol interacts with various enzymes and proteins in biochemical reactions. It has been identified as a potent inhibitor of NF-κB , a protein complex that controls transcription of DNA, cytokine production, and cell survival .
Cellular Effects
This compound significantly reduces NO and prostaglandin PGE2 production in LPS-stimulated RAW 264.7 cells . It also reduces proinflammatory cytokines , indicating its potential role in modulating cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Its inhibition of NF-κB suggests that it may bind to this protein complex and prevent it from transcribing DNA .
Temporal Effects in Laboratory Settings
Its observed effects on NO and PGE2 production suggest that it may have long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been fully explored. Its cytotoxic activity against HeLa and WiDr cell growth suggests potential dose-dependent effects .
Metabolic Pathways
Its interaction with NF-κB suggests that it may play a role in the regulation of immune and inflammatory responses .
Transport and Distribution
Its observed effects on cellular function suggest that it may interact with transporters or binding proteins .
Subcellular Localization
Its interaction with NF-κB, a protein complex that resides in the cytoplasm of the cell, suggests that it may localize to this region .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: Pratol puede sintetizarse a través de varias rutas químicas. Un método común implica la metilación de la 7-hidroxiflavona utilizando yoduro de metilo en presencia de una base como el carbonato de potasio. La reacción generalmente ocurre en un solvente como la acetona bajo condiciones de reflujo .
Métodos de Producción Industrial: La producción industrial de this compound a menudo implica la extracción de fuentes naturales, como el trébol rojo (Trifolium pratense). El proceso de extracción incluye extracción con solvente seguida de pasos de purificación como la cromatografía en columna para aislar el this compound en alta pureza .
Análisis De Reacciones Químicas
Tipos de Reacciones: Pratol experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: this compound puede oxidarse para formar quinonas.
Reducción: Las reacciones de reducción pueden convertir el this compound en su dihidroflavona correspondiente.
Sustitución: this compound puede sufrir reacciones de sustitución nucleofílica, particularmente en el grupo hidroxilo.
Reactivos y Condiciones Comunes:
Oxidación: Reactivos como el permanganato de potasio o el peróxido de hidrógeno en condiciones ácidas.
Reducción: Reactivos como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: Nucleófilos como los haluros de alquilo en presencia de una base.
Productos Principales:
Oxidación: Quinonas.
Reducción: Dihidroflavonas.
Sustitución: Flavonas alquiladas.
Comparación Con Compuestos Similares
Pratol se compara con otros flavonoides como:
Quercetina: Otro flavonoide hidroxilado, pero carece del grupo metoxi en la posición 4.
Kaempferol: Estructura similar, pero con grupos hidroxilo en diferentes posiciones.
Luteolina: Contiene grupos hidroxilo en las posiciones 5 y 7, pero carece del grupo metoxi.
Unicidad: La combinación única de grupos hidroxilo y metoxi de this compound contribuye a sus distintas actividades biológicas, particularmente en la melanogénesis y los efectos antiinflamatorios .
Propiedades
IUPAC Name |
7-hydroxy-2-(4-methoxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O4/c1-19-12-5-2-10(3-6-12)15-9-14(18)13-7-4-11(17)8-16(13)20-15/h2-9,17H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQVXWIUVAILQRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20197587 | |
| Record name | Pratol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20197587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
487-24-1 | |
| Record name | Pratol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=487-24-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pratol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487241 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pratol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123414 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pratol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20197587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-hydroxy-2-(4-methoxyphenyl)-4-benzopyrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.958 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PRATOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KU5R959MO7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

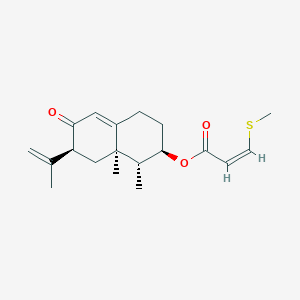
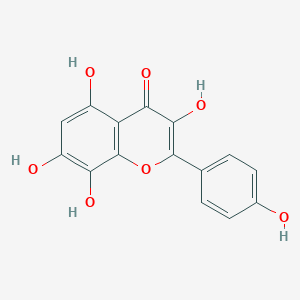
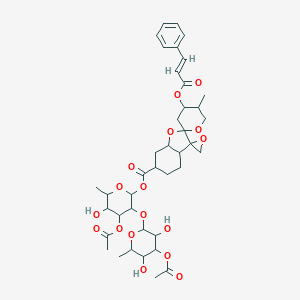

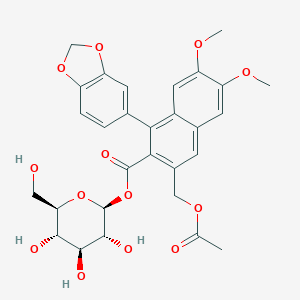

![[2-(Hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 4-hydroxy-3-methoxybenzoate](/img/structure/B192102.png)
